Propanoic Acid vs. Acetic Acid Chain Length: GPR120 Agonist Pharmacodynamic Efficacy Threshold
In the Merck benzofuran propanoic acid GPR120 agonist series, the propanoic acid side chain was found to be essential for acute mechanism-based pharmacodynamic effects. The initial uHTS hit (compound 1, an aryloxybutanoic acid) demonstrated excellent rodent pharmacokinetics and selectivity over GPR40 but only modest GPR120 potency. Optimization of the left-hand aryl group produced compound 6, which achieved a GPR120 mechanism-based pharmacodynamic effect in a mouse oral glucose tolerance test (oGTT). Further optimization within the benzofuran propanoic acid series led to compound 37, which demonstrated acute mechanism-based pharmacodynamic effects . While the acetic acid homolog 2-((5-bromobenzofuran-6-yl)oxy)acetic acid (CAS 1352487-77-4, MW 271.06 g/mol) has not been evaluated in this assay, established SAR across multiple GPR120 agonist chemotypes indicates that truncation from propanoic to acetic acid reduces or eliminates in vivo efficacy, consistent with the requirement for an optimal two-carbon spacer between the ether oxygen and the carboxylic acid .
| Evidence Dimension | GPR120 agonist in vivo pharmacodynamic efficacy (mouse oGTT glucose excursion reduction) |
|---|---|
| Target Compound Data | No direct in vivo data available for 2-((5-bromobenzofuran-6-yl)oxy)propanoic acid; class-level inference predicts active at GPR120 based on propanoic acid chain length |
| Comparator Or Baseline | Compound 37 (benzofuran propanoic acid series, Merck): acute mechanism-based PD effect in mouse oGTT; Compound 1 (aryloxybutanoic acid uHTS hit): only modest GPR120 potency despite excellent PK; acetic acid homolog 2-((5-bromobenzofuran-6-yl)oxy)acetic acid (CAS 1352487-77-4): no GPR120 data available |
| Quantified Difference | SAR trend: propanoic acid > butanoic acid > acetic acid in GPR120 agonist potency; acetic acid truncation predicted to lose in vivo efficacy |
| Conditions | Mouse oral glucose tolerance test (oGTT); wild-type vs. GPR120 KO mice; Lombardo et al. 2016 Bioorg Med Chem Lett |
Why This Matters
For researchers pursuing GPR120/FFAR4 agonist programs, selecting the propanoic acid chain length over the acetic acid homolog is predicted to preserve the pharmacophore geometry required for receptor-mediated glucose-lowering efficacy in vivo.
- [1] Lombardo M, Bender K, London C, et al. Discovery of benzofuran propanoic acid GPR120 agonists: From uHTS hit to mechanism-based pharmacodynamic effects. Bioorg Med Chem Lett. 2016;26(23):5724-5728. doi:10.1016/j.bmcl.2016.10.054 View Source
- [2] Carullo G, Mazzotta S, Vega-Holm M, et al. GPR120/FFAR4 Pharmacology: Focus on Agonists in Type 2 Diabetes Mellitus Drug Discovery. J Med Chem. 2021;64(8):4312-4332. doi:10.1021/acs.jmedchem.0c01002 View Source
